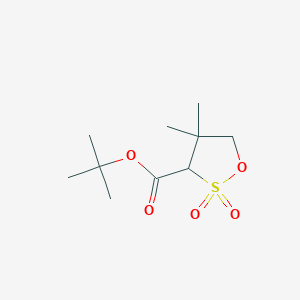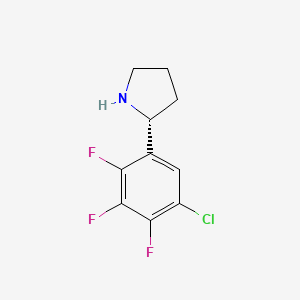
(R)-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of chloro and trifluoromethyl groups on the phenyl ring imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2,3,4-trifluorobenzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The aldehyde group of 5-chloro-2,3,4-trifluorobenzaldehyde is reacted with ®-pyrrolidine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of ®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine is used as a building block in organic synthesis
Biology
In biological research, the compound may be used as a ligand in the study of enzyme interactions and receptor binding.
Medicine
The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, ®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The presence of chloro and trifluoromethyl groups on the phenyl ring of ®-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties may enhance its potential as a drug candidate or chemical intermediate.
Propriétés
Formule moléculaire |
C10H9ClF3N |
|---|---|
Poids moléculaire |
235.63 g/mol |
Nom IUPAC |
(2R)-2-(5-chloro-2,3,4-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H9ClF3N/c11-6-4-5(7-2-1-3-15-7)8(12)10(14)9(6)13/h4,7,15H,1-3H2/t7-/m1/s1 |
Clé InChI |
YPFLBOZBLPBVBB-SSDOTTSWSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=CC(=C(C(=C2F)F)F)Cl |
SMILES canonique |
C1CC(NC1)C2=CC(=C(C(=C2F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




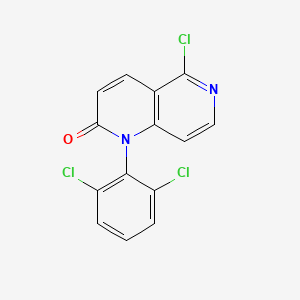
![1-Bromo-7H-benzo[c]carbazole](/img/structure/B12959566.png)
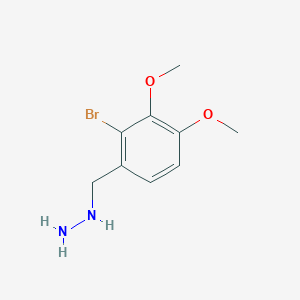

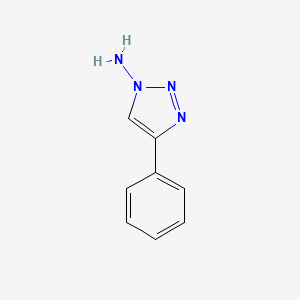
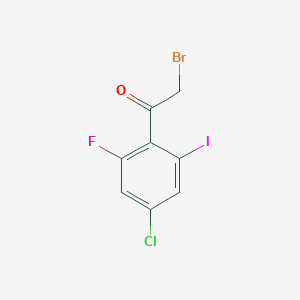
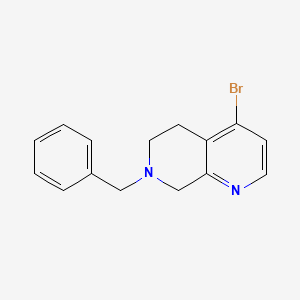
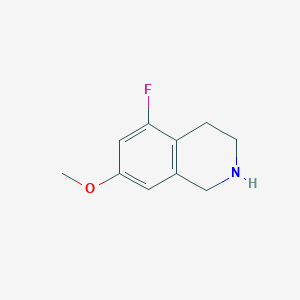
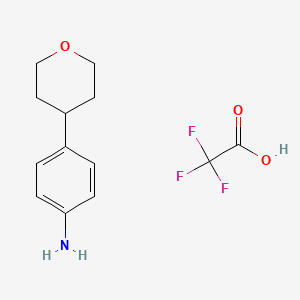
![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12959604.png)

